molecular formula C14H9NO4 B14673277 4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile CAS No. 34115-15-6

4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile

Cat. No.: B14673277
CAS No.: 34115-15-6
M. Wt: 255.22 g/mol
InChI Key: MJEJWZQRFCVWEH-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile is a complex organic compound belonging to the furobenzopyran family This compound is characterized by its unique structure, which includes a furobenzopyran core with methoxy, methyl, and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of triethylamine. This reaction proceeds through the formation of intermediate compounds, leading to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

34115-15-6

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

4-methoxy-5-methyl-7-oxofuro[3,2-g]chromene-6-carbonitrile

InChI

InChI=1S/C14H9NO4/c1-7-9(6-15)14(16)19-11-5-10-8(3-4-18-10)13(17-2)12(7)11/h3-5H,1-2H3

InChI Key

MJEJWZQRFCVWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=C3C=COC3=C2)OC)C#N

Origin of Product

United States

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